molecular formula C21H20ClN5O2 B2952009 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-24-7

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B2952009
CAS No.: 1031649-24-7
M. Wt: 409.87
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, and a carboxamide group

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the triazole ring through cyclization reactions. The final steps involve the addition of the 4-chlorophenyl and 3-methylbutyl groups, and the formation of the carboxamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Cyclization: The formation of the triazole ring involves cyclization reactions, which are crucial for the synthesis of the compound.

Scientific Research Applications

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, resulting in anticancer effects.

Comparison with Similar Compounds

Similar compounds to 3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

    3-(4-chlorophenyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: Lacks the N-(3-methylbutyl) group.

    3-(4-methylphenyl)-N-(3-methylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: Has a methyl group instead of a chlorine atom on the phenyl ring.

    3-(4-chlorophenyl)-N-(3-ethylbutyl)-5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide: Contains an ethyl group instead of a methyl group on the butyl chain.

These variations can significantly impact the compound’s reactivity, stability, and biological activity, making each derivative unique in its own right.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(3-methylbutyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-12(2)9-10-23-20(28)14-5-8-16-17(11-14)27-19(24-21(16)29)18(25-26-27)13-3-6-15(22)7-4-13/h3-8,11-12,26H,9-10H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUWJRXPDXIJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N=C3N2NN=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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